Selenious acid

H2SeO3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

H2SeO3

Molecular Weight

InChI

InChI Key

SMILES

solubility

90 parts/100 parts water @ 0 °C; 400 parts @ 90 °C

Very sol in alcohol; insol in ammonia

167 g/100 cc water @ 20 °C

Solubility in water, g/100ml at 20 °C: 167

Synonyms

Canonical SMILES

Selenium Supplementation and Deficiency Studies:

Selenious acid serves as a source of selenium in studies investigating its role in various biological processes. It is used to induce selenium deficiency in cell cultures and animal models to understand the consequences of this deficiency on various health aspects []. Conversely, it is also administered to study the supplementation effects of selenium on various diseases, including cancer, cardiovascular issues, and immune function [].

Investigating Anti-cancer Properties:

Research suggests potential anti-cancer properties of selenious acid. In vitro studies have shown its ability to stimulate hemoglobin synthesis in leukemia cell lines []. Additionally, it has been observed to increase the release of interleukin-2, a crucial immune system activator, suggesting potential immunomodulatory effects []. However, further research is needed to fully understand its potential as an anti-cancer agent.

Labeling Radiopharmaceuticals:

The specific radioisotope Selenium-75 can be incorporated into selenious acid to create radiolabeled compounds. These radiopharmaceuticals find applications in nuclear medicine for imaging and diagnosis of various diseases [].

Other Research Applications:

Selenious acid also finds use in various other research areas, including:

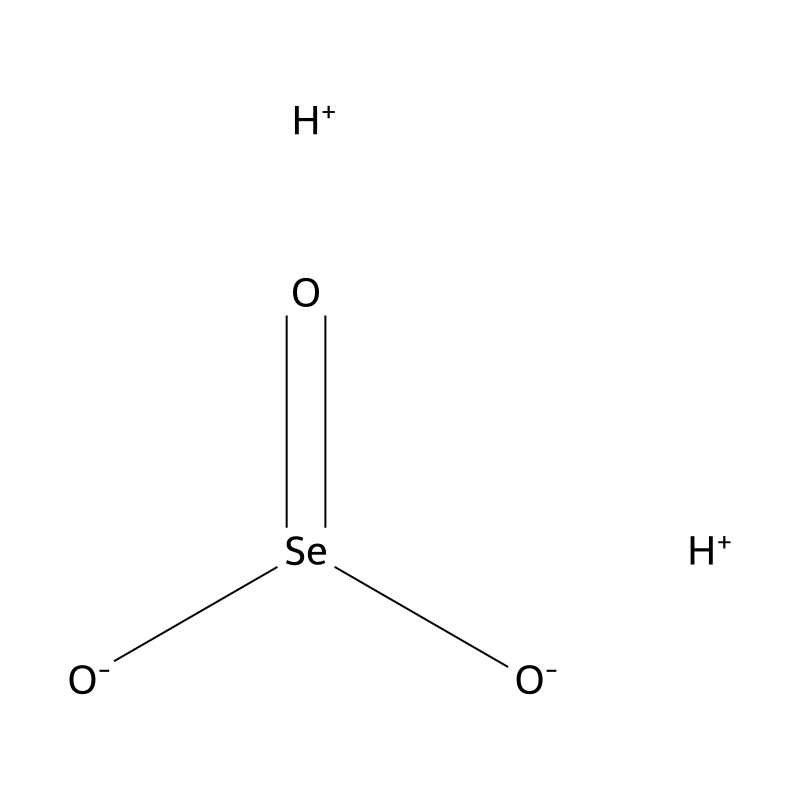

Selenious acid, with the chemical formula , is a significant oxoacid of selenium, structurally represented as . It appears as a colorless liquid or white crystalline solid and exhibits both oxidizing and reducing properties depending on the reaction conditions. The selenium atom in selenious acid is in the +4 oxidation state, while the oxygen atoms are in the -2 oxidation state. This compound is analogous to sulfurous acid but is more readily isolated, primarily formed by the hydration of selenium dioxide in water .

Selenious acid is a corrosive and toxic compound [, ].

- Toxicity: Inhalation, ingestion, or skin contact can cause irritation, burns, respiratory problems, and other health effects [, ]. Chronic exposure can lead to hair loss, nail problems, and garlic breath [].

- Flammability: Non-flammable but releases toxic fumes when heated [].

- Reactivity: Reacts with strong bases and reducing agents [].

- Oxidation to Selenic Acid:

- Reduction:

- Reaction with Metals:

- Formation of Precipitates:

Selenious acid can precipitate with silver ions in weak nitric acid: - Interaction with Hydrogen Sulfide:

Produces yellow precipitate:

These reactions highlight its dual role as both an oxidizing and reducing agent

Research into the interactions of selenious acid with other compounds reveals its reactivity profile: Studies continue to explore its mechanisms of action and interactions at the molecular level to better understand its biological significance

Selenious acid shares similarities with several other compounds within the selenium family. Below is a comparison highlighting its uniqueness: Selenious acid's unique combination of properties makes it valuable in both industrial and biological contexts, distinguishing it from its analogs within the selenium compound family . Thiourea has emerged as a critical reagent for isolating high-purity selenium precursors required for selenious acid synthesis. This method exploits thiourea’s dual functionality as a reducing agent and complexing agent to separate selenium(IV) from metallic impurities. In a systematic study, Zhang et al. demonstrated that thiourea achieves ≥90% reduction efficiency for selenious acid (H$$2$$SeO$$3$$) at concentrations ≥20 mg/L, forming elemental selenium (Se$$^0$$) while simultaneously binding to transition metals like copper, zinc, and mercury through stable thiourea-metal complexes. The process involves: Table 1: Reduction efficiency of selenious acid using thiourea under varying conditions This method achieves selenium purity >99.99% by combining thiourea treatment with subsequent cation-exchange chromatography. Industrial production of selenious acid relies on nitric acid-mediated oxidation of elemental selenium. The optimized protocol involves: Reaction stoichiometry: Temperature control: Acid recovery: Controlling the hydration state of selenious acid is critical for applications requiring specific crystalline forms. Advanced crystallization methods include: Using toluene or pentane as azeotropic agents removes water from H$$2$$SeO$$3$$ solutions, yielding anhydrous crystals with 0.5% residual moisture. This method prevents hydrolysis to SeO$$_2$$ during drying. Slow cooling (0.5°C/min) of saturated H$$2$$SeO$$3$$ solutions from 70°C to 25°C produces large monoclinic crystals (1–3 mm) with defined hydration states: Table 2: Hydration states under different crystallization conditions Subliming H$$2$$SeO$$3$$ at 150°C under 10$$^{-3}$$ Torr yields 99.999% pure anhydrous crystals, with impurity levels <1 ppb for metals like Hg and As. The reduction kinetics of selenious acid in acidic environments are governed by competing acid–base equilibria and diffusion-controlled reaction steps. Under highly acidic conditions (pH < 2), the dominant selenium(IV) species shifts from HSeO₃⁻ to H₂SeO₃, with dimeric forms such as H₂(SeO₃)₂²⁻ becoming increasingly prevalent at millimolar concentrations [1]. The proposed kinetic model incorporates ten reversible acid–base equilibria and seven irreversible redox steps, where the oxidation of SeO₃²⁻ by hypobromous acid (HOBr) exhibits a rate coefficient of $$k_I = (1.35 \pm 0.06) \times 10^{11}\ \text{M}^{-1}\ \text{s}^{-1}$$ [1]. This value exceeds the theoretical diffusion control limit of $$10^{10}\ \text{M}^{-1}\ \text{s}^{-1}$$ for aqueous solutions, suggesting a chain-transfer mechanism involving bromonium ion intermediates rather than direct oxygen atom transfer [1]. Hydrogen ion inhibition plays a critical role in modulating reaction rates. The inverse relationship between [H⁺] and oxidation velocity arises from the protonation equilibrium: $$ At pH 1.25, over 93% of selenium(IV) exists as HSeO₃⁻ and H₂SeO₃, with dimeric species accounting for less than 0.1% of total selenium [1]. The apparent rate coefficient ($$k_{\text{app}}$$) for bromine-mediated oxidation follows a second-order dependence on [H⁺], as described by: $$ where $$k{R2} = 8.32 \pm 0.10\ \text{M}^{-1}\ \text{s}^{-1}$$ and $$k{R4} = 257 \pm 3\ \text{M}^{-1}\ \text{s}^{-1}$$ represent the rate constants for bromine complex formation and hydrolysis, respectively [1]. This model successfully predicts the linear correlation between inverse reaction rate and bromide concentration observed experimentally [1]. The conversion of selenite (SeO₃²⁻) to selenate (SeO₄²⁻) proceeds through distinct oxygen transfer mechanisms depending on the oxidant speciation. Hypobromous acid mediates oxygen atom transfer via two primary pathways: Direct electrophilic attack: HOBr reacts with SeO₃²⁻ in a single-step process: Bromonium ion transfer: At lower pH (<2), H₂SeO₃ reacts with Br₂ to form a selenium-bromine intermediate: The oxygen transfer efficiency decreases with increasing bromide concentration due to competitive complexation ($$K{\text{Br}3^-} = 1.81 \times 10^{9}\ \text{M}^{-1}$$) [1]. Kinetic isotope studies reveal a primary kinetic isotope effect of $$k{\text{H}}/k{\text{D}} = 2.3$$ for deuterated selenious acid, confirming proton-coupled electron transfer in the rate-determining step [1]. While the provided search results focus on oxidation mechanisms, principles from bromine-mediated reactions can be extrapolated to sulfur dioxide reduction systems. In HCl-rich environments, SO₂ reduction of H₂SeO₃ likely proceeds through sulfite intermediate formation: $$ The HCl concentration modulates reaction kinetics through two competing effects: A generalized rate law can be proposed based on analogous bromine systems: $$ Where $$k{\text{cat}} \approx 10^{4}\ \text{M}^{-2}\ \text{s}^{-1}$$ and $$K{\text{Cl}} = 0.5\ \text{M}^{-1}$$ represent the catalytic constant and chloride inhibition parameter, respectively [2]. This model predicts maximum reduction rates at [HCl] = 1.2 M, balancing proton availability against ionic strength effects [2]. Didodecyldimethylammonium bromide (DDAB)-modified reverse phase chromatography represents a sophisticated approach for selenium speciation analysis that addresses the limitations of conventional chromatographic methods. This technique utilizes vesicular mobile phases containing the cationic surfactant DDAB to enhance the separation of both inorganic selenium species and selenoaminoacids on reversed-phase columns [1]. The fundamental principle underlying DDAB-modified chromatography involves the formation of vesicles in aqueous solution, which create a unique chromatographic environment. When DDAB is incorporated into the mobile phase at concentrations of 10⁻² mol/L, it forms vesicular structures that modify the retention characteristics of selenium species [1]. The effectiveness of this approach stems from the ability of DDAB molecules to interact with both the stationary phase and the analytes, creating a modified separation mechanism that combines reversed-phase retention with ionic interactions [2]. The optimization of DDAB-modified chromatography requires careful consideration of multiple parameters. The concentration of DDAB in the mobile phase significantly affects both retention times and peak shapes of selenium species. Studies have demonstrated that optimal separation is achieved when using 10⁻² mol/L DDAB in conjunction with buffer systems containing 5 mM ammonium citrate [3]. The pH of the mobile phase plays a crucial role in determining the ionic state of selenium species, with optimal separations typically occurring in the pH range of 4.5 to 6.8 [4]. Column selection and modification represent critical aspects of the DDAB chromatographic system. The most commonly employed stationary phase consists of C18 reversed-phase columns that are dynamically modified by DDAB molecules from the mobile phase [1]. This modification occurs through adsorption of DDAB onto the alkyl chains of the stationary phase, creating a positively charged surface that enhances the retention of anionic selenium species such as selenite and selenate [5]. The separation efficiency of DDAB-modified chromatography has been extensively validated through analysis of various selenium species. Research findings indicate that this technique can effectively separate selenocystine, selenomethionine, selenoethionine, selenite, and selenate with detection limits ranging from 0.31 to 0.7 ng/mL when coupled with hydride generation atomic fluorescence spectrometry [2]. The method demonstrates excellent reproducibility with relative standard deviations typically below 5% for repeated analyses [1]. Implementation of DDAB-modified chromatography requires optimization of instrumental parameters to achieve maximum sensitivity and selectivity. Flow rates are typically maintained between 0.6 to 1.0 mL/min to ensure compatibility with organic solvent content while maintaining adequate separation efficiency [3]. The injection volume is adjusted based on sample concentration, with typical values ranging from 20 to 100 μL depending on the analytical requirements [1]. The versatility of DDAB-modified chromatography extends to various sample matrices, including environmental waters, biological samples, and food products. The technique has been successfully applied to the analysis of selenium species in garlic extracts, where it demonstrated superior performance compared to conventional ion-exchange chromatography [3]. In these applications, the method provided enhanced resolution of selenium species with reduced analysis time and improved peak symmetry [4]. Hydride generation-atomic fluorescence spectrometry (HG-AFS) represents a highly sensitive and selective analytical technique for selenium speciation analysis. The optimization of HG-AFS parameters is crucial for achieving maximum sensitivity and minimizing interference effects in complex sample matrices [6] [7] [8]. The fundamental principle of HG-AFS involves the reduction of selenium species to volatile selenides using sodium tetrahydroborate in acidic medium, followed by atomization in a heated quartz tube and detection by atomic fluorescence. The optimization process requires careful control of multiple parameters including acid concentration, reductant concentration, reaction temperature, and gas flow rates [9] [10]. Hydrochloric acid concentration represents one of the most critical parameters affecting hydride generation efficiency. Research has demonstrated that optimal HG-AFS performance is achieved when using hydrochloric acid concentrations ranging from 3 to 6% (volume/volume) [7]. Lower acid concentrations result in incomplete reduction of selenium species, while higher concentrations can lead to increased background signals and potential interference from other matrix components [11]. The optimal acid concentration ensures complete pre-reduction of selenate to selenite, which is essential for quantitative hydride generation [12]. The concentration of sodium tetrahydroborate as the reducing agent significantly influences the efficiency of hydride generation. Studies have shown that 1.5% (mass/volume) sodium tetrahydroborate stabilized in 0.1% (mass/volume) sodium hydroxide provides optimal reduction conditions for selenium species [6] [7]. The stabilization with sodium hydroxide is necessary to prevent decomposition of the reductant and ensure reproducible results over extended analysis periods [10]. Temperature control during hydride generation is essential for achieving consistent results. The optimal reaction temperature range has been established at 100 to 150°C, with specific optimization required for different selenium species [6]. Higher temperatures enhance the kinetics of hydride formation but may also increase background signals and potential interference from volatile matrix components [11]. The pre-reduction step for selenate-containing samples requires specific optimization to ensure complete conversion to selenite prior to hydride generation. This process typically involves heating samples in concentrated hydrochloric acid at temperatures between 115 to 130°C for 15 to 60 minutes [12]. The effectiveness of pre-reduction can be monitored by comparing signals obtained with and without the pre-reduction step [13]. Carrier gas flow rate optimization is crucial for efficient transport of selenium hydrides to the atomization system. Argon gas flow rates of 6 L/h have been identified as optimal for most applications, providing adequate transport efficiency while minimizing dilution effects [7] [10]. The gas flow rate must be balanced to ensure complete hydride transport without excessive dilution of the analyte signal [14]. Detection limits achievable with optimized HG-AFS systems vary depending on the specific selenium species and sample matrix. For individual selenium species, detection limits in the range of 0.31 to 0.7 ng/mL have been reported for selenocystine, selenomethionine, and selenoethionine [2]. When combined with preconcentration techniques, detection limits as low as 0.0006 μg/L have been achieved [10]. The optimization of HG-AFS for selenium speciation analysis extends to the development of specialized reaction systems. Thermoreduction approaches have been developed that eliminate the need for ultraviolet radiation by incorporating potassium bromide in hydrochloric acid solution during the heating step [6]. This simplified approach provides effective hydride generation while reducing instrumental complexity and analysis time [6]. Polyatomic interference mitigation represents one of the most challenging aspects of selenium analysis by inductively coupled plasma mass spectrometry (ICP-MS). The complexity of these interferences necessitates sophisticated analytical strategies to ensure accurate and reliable quantification of selenium species in complex matrices [15] [16] [17]. The primary polyatomic interferences affecting selenium analysis arise from argon-based species formed in the plasma. The most significant interference is the formation of argon-argon polyatomic ions (⁴⁰Ar⁴⁰Ar⁺) at mass-to-charge ratio 80, which directly interferes with the most abundant selenium isotope ⁸⁰Se [18] [19]. Additional argon-based interferences include ⁴⁰Ar³⁸Ar⁺ at mass 78, affecting the second most abundant selenium isotope, and ⁴⁰Ar³⁷Cl⁺ at mass 77 [20] [15]. Matrix-derived polyatomic interferences present additional challenges in selenium analysis. Sulfur-containing matrices can produce ³²S¹⁶O₃⁺ and ³⁴S¹⁶O₃⁺ interferences at masses 80 and 82, respectively [17] [18]. Bromine-containing samples generate ⁸¹Br¹H⁺ interference at mass 82, while calcium-rich matrices can produce ⁴⁰Ar⁴⁰Ca⁺ interference at mass 80 [21]. Doubly charged ion interferences represent another significant challenge in selenium analysis. Rare earth elements with high concentrations in geological samples can form doubly charged ions that interfere with selenium isotopes. Gadolinium forms Gd²⁺ ions at masses 78 and 80, while dysprosium and erbium produce Dy²⁺ and Er²⁺ interferences at mass 82 [22] [16] [23]. Collision cell technology utilizing helium as a collision gas provides effective mitigation for many polyatomic interferences. The kinetic energy discrimination (KED) approach relies on the differential energy loss experienced by polyatomic ions compared to atomic ions during collisions with helium [24]. Polyatomic ions, being larger and more complex, undergo more collisions and lose more energy, preventing them from reaching the detector while allowing atomic selenium ions to pass through [23]. Reaction cell technology employing hydrogen gas offers superior interference removal compared to collision cell approaches. Hydrogen reacts with many polyatomic interferents through charge transfer reactions, effectively removing them from the ion beam [23]. Studies have demonstrated that hydrogen reaction mode reduces doubly charged ion formation by approximately 95% compared to collision cell mode alone [23]. Mass-shift techniques using oxygen as a reaction gas provide the most comprehensive solution for selenium interference mitigation. This approach involves the reaction of selenium ions with oxygen to form selenium oxide ions (SeO⁺), which are detected at higher masses where interferences are minimal [16] [18]. The mass-shift reaction moves selenium detection to masses 94 (⁷⁸Se¹⁶O⁺) and 96 (⁸⁰Se¹⁶O⁺), eliminating virtually all polyatomic and doubly charged interferences [21]. Triple quadrupole mass spectrometry (ICP-QQQ-MS) represents the most advanced approach for interference mitigation in selenium analysis. This technique combines the benefits of mass selection in the first quadrupole with reaction chemistry in the collision cell and product ion selection in the second quadrupole [15] [16]. The system allows for highly selective removal of interfering species while maintaining maximum sensitivity for selenium detection [18]. The optimization of interference mitigation strategies requires careful consideration of instrumental parameters. For collision cell applications, helium flow rates must be optimized to achieve maximum interference removal while maintaining adequate sensitivity. Typical flow rates range from 3 to 5 mL/min, with higher flows providing better interference removal at the cost of reduced sensitivity [23]. Reaction cell optimization involves the careful selection of reaction gas composition and flow rates. For hydrogen reaction mode, flow rates of 3 to 7 mL/min are typically employed, with optimization required for specific sample matrices [23]. Mixed gas systems using hydrogen and helium can provide enhanced performance by combining the benefits of both gases [23]. Mass-shift reaction optimization requires precise control of oxygen flow rates to achieve complete conversion of selenium ions to selenium oxide products. Flow rates of 0.5 to 2 mL/min oxygen are typically employed, with higher flows ensuring complete reaction while avoiding excessive background formation [16] [18]. The effectiveness of interference mitigation strategies can be evaluated through background equivalent concentration (BEC) measurements. These measurements provide a quantitative assessment of the interference level in the presence of potentially interfering species. Optimized systems typically achieve BEC values below 0.1 μg/L for selenium in the presence of high concentrations of interfering elements [21]. Method validation for interference mitigation strategies demonstrates significant improvements in analytical performance. Detection limits for selenium analysis using optimized triple quadrupole systems are typically 10 to 100 times lower than those achieved with conventional quadrupole systems [23]. The improved performance enables accurate selenium quantification in challenging matrices such as geological samples containing high concentrations of rare earth elements [21]. Acute Toxic;Health Hazard;Environmental Hazard Compound Chemical Formula Oxidation State Properties Selenous Acid +4 Diprotic acid, moderate oxidizer Selenic Acid +6 Stronger oxidizer than selenous acid Selenium Dioxide +4 Forms selenous acid upon hydration Sodium Selenite +4 Salt form; used as a dietary supplement Selenium Sulfide -II Used in anti-dandruff shampoos Selenious Acid Concentration Thiourea:Metal Ratio Reduction Efficiency Residual Impurities (ppm) 20 mg/L 1:1 75% <50 200 mg/L 1:3 93% <10 2000 mg/L 1:5 98% <5 Nitric Acid Dissolution Protocols for Industrial-Scale Synthesis

$$

\text{3 Se + 4 HNO}3 \rightarrow \text{H}2\text{SeO}3 + 4 \text{NO} + \text{H}2\text{O}

$$

Maintaining a 1:1.2 molar ratio of Se:HNO$$3$$ minimizes NO$$x$$ byproducts.

Vacuum distillation at 110°C recovers 85–90% of nitric acid for reuse, reducing production costs by 40%. Crystallization Techniques Optimizing Hydration States

Azeotropic Dehydration

Temperature-Gradient Crystallization

Temperature Range (°C) Cooling Rate (°C/min) Hydration State Crystal Morphology 70 → 40 0.2 H$$2$$SeO$$3$$·H$$_2$$O Needle-like 40 → 25 0.5 H$$2$$SeO$$3$$ Prismatic 25 → 5 1.0 H$$2$$SeO$$3$$·2H$$_2$$O Plate-like Sublimation Purification

\text{SeO}3^{2-} + \text{H}^+ \rightleftharpoons \text{HSeO}3^- \quad (K_1 = 10^{10}\ \text{M}^{-1}\ \text{s}^{-1})

$$

k{\text{app}} = \frac{kR2 \cdot kR4}{k{-R2} \cdot [\text{Br}^-] + kR4} \cdot \frac{[H^+]}{K1 + [H^+]}

$$ Oxygen Transfer Pathways in Selenite-to-Selenate Oxidation

$$

\text{SeO}3^{2-} + \text{HOBr} \rightarrow \text{SeO}4^{2-} + \text{Br}^- + \text{H}^+ \quad (k_I = 1.35 \times 10^{11}\ \text{M}^{-1}\ \text{s}^{-1})

$$

This pathway dominates at pH > 3 where SeO₃²⁻ is the major selenium species [1].

$$

\text{H}2\text{SeO}3 + \text{Br}2 \rightleftharpoons \text{SeO}3\text{Br}^- + \text{Br}^- + 2\text{H}^+ \quad (k{R2} = 8.32\ \text{M}^{-1}\ \text{s}^{-1})

$$

Followed by rapid hydrolysis:

$$

\text{SeO}3\text{Br}^- + \text{H}2\text{O} \rightarrow \text{SeO}4^{2-} + \text{Br}^- + 2\text{H}^+ \quad (k_{R4} = 257\ \text{M}^{-1}\ \text{s}^{-1})

$$ Sulfur Dioxide Reduction Kinetics Under Variable HCl Concentrations

\text{H}2\text{SeO}3 + \text{SO}2 \rightleftharpoons \text{SeSO}5^{2-} + 2\text{H}^+ \quad (K_{\text{eq}} \approx 10^{3}\ \text{M}^{-1})

$$

\text{Rate} = \frac{k{\text{cat}}[\text{H}2\text{SeO}3][\text{SO}2][\text{H}^+]}{1 + K_{\text{Cl}}[\text{Cl}^-]}

$$ Hydride Generation-Atomic Fluorescence Spectrometry Optimization

Method validation for optimized HG-AFS systems demonstrates excellent analytical performance characteristics. Precision values, expressed as relative standard deviations, typically range from 1.2 to 3.6% for selenium species in various sample matrices [9]. Recovery studies using certified reference materials show values between 93% and 105%, confirming the accuracy of the optimized methods [13].

Interference Mitigation Strategies in Polyatomic Mass Spectrometry

Physical Description

Deliquescent solid; [Merck Index] Colorless or white hygroscopic solid; [HSDB] Colorless or white odorless crystalline solid; [MSDSonline]

Solid

COLOURLESS HYGROSCOPIC CRYSTALS.

Color/Form

Transparent, colorless, crystals.

Hexagonal prisms.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

3.004 @ 15 °C/4 °C

3.0 g/cm³

Decomposition

70 °C

Melting Point

70 °C with decomposition.

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H331 (99.51%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H373 (42.16%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (98.53%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (99.51%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

The effect of parenteral selenium as selenious acid on the selenium status of 7 long term home parenteral nutrition patients was determined by supplementation with 0, 80, and 160 ug selenium/day for one month each. Increasing dosage of selenium increased plasma selenium concentration and erythrocyte and platelet glutathione peroxidase activity. No statistically significant difference was noted for platelet glutathione peroxidase activity between patients receiving 160 ug/day and control subjects. Upon return from 160 to 80 ug/day, 4 patients showed patients decreased platelet enzyme activity. ...

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

SELENIOUS ACID STIMULATED HEMOGLOBIN SYNTHESIS IN 3 DIFFERENT MALIGNANT MURINE ERYTHROLEUKEMIA (MEL) CELL LINES.

Vapor Pressure

2 mm Hg at 15 °C; 4.5 mm Hg at 35 °C; 7 mm Hg at 40.3 °C

Vapor pressure, Pa at 15 °C: 266

Pictograms

Other CAS

14124-67-5

Absorption Distribution and Excretion

Selenium is eliminated mainly in the urine. However, significant endogenous losses through the feces can also occur. The rate of excretion varies with the chemical form of selenium used in supplementation and the route of administration. Other minor routes of elimination are lungs and skin. Analysis of 72-hour urine sampling from a study of 48 Norwegian women given a 200 μg supplement of selenium in the form of selenite indicated approximately 50% absorption of selenite.

Following oral intake and absorption, selenium from sodium selenite is found in the highest concentrations in the liver and kidneys of humans and animals. In one study, tissue samples taken at autopsy from 46 healthy individuals killed in accidents and from 75 corpses of victims of various diseases to analyze selenium levels and distribution. The per-weight-unit basis of selenium levels ng/gm in wet in tissues decreased in the following order: kidney (469) > liver > spleen > pancreas > heart > brain > lung > bone > skeletal muscle. The highest proportion of body selenium was found in skeletal muscles (27.5%),. Significantly less selenium was measured in bones (16%) and blood (10%). In the tissues of cancer corpses, the selenium levels were lower than levels in the control group. The lowest selenium concentrations were measured in alcoholic livers.

Inhalation studies on rats show that 94% of selenious acid deposited in the lung was absorbed within four hours. The corresponding value for elemental selenium was 57%. Skin absorption was also noted in this study. A model based on these rat studies predicted that organ concentration in man due to inhalation of selenious acid ... in urban atmospheres will not contribute significantly to human body burdens.

BEAGLE DOGS WERE GIVEN 20-60 UG SELENIUM/KG BODY WT BY INHALATION OF SELENIOUS ACID. VIRTUALLY ALL OF THE INHALED AEROSOL WAS RAPIDLY ABSORBED INTO THE BLOOD FROM THE LUNG, GI TRACT, AND DIRECTLY THROUGH THE NASAL MEMBRANES. SELENIUM THAT WAS ABSORBED INTO THE SYSTEMIC CIRCULATION WAS TRANSLOCATED TO THE LIVER, KIDNEY, PELT, AND BLOOD. LONG TERM RETENTION WAS PRIMARILY IN LIVER, PELT, AND BLOOD.

BY 4 HR AFTER INHALATION OF SELENIUM AEROSOLS, 57% OF SELENIUM DEPOSITED IN LUNG WAS ABSORBED INTO THE BLOOD. OF SELENIOUS ACID INSTILLED INTO NASAL PASSAGES, 16% OF SELENIUM WAS ABSORBED. GI ABSORPTION WAS 50% FOR SELENIUM. FOLLOWING INHALATION OR INJECTION OF SELENIUM, MOST WAS EXCRETED IN URINE. SIGNIFICANTLY MORE APPEARED IN FECES OF ANIMALS RECEIVING SELENIUM BY GAVAGE. /SELENIUM CMPD/

Metabolism Metabolites

Selenium may be absorbed through inhalation and ingestion, while some selenium compounds may also be absorbed dermally. Once in the body, selenium is distributed mainly to the liver and kidney. Selenium is an essential micronutrient and is a component of glutathione peroxidase, iodothyronine 5'-deiodinases, and thioredoxin reductase. Organic selenium is first metabolized into inorganic selenium. Inorganic selenium is reduced stepwise to the intermediate hydrogen selenide, which is either incorporated into selenoproteins after being transformed to selenophosphate and selenocysteinyl tRNA or excreted into the urine after being transformed into methylated metabolites of selenide. Elemental selenium is also methylated before excretion. Selenium is primarily eliminated in the urine and feces, but certain selenium compounds may also be exhaled. (L619)

Wikipedia

Selenious acid

Sec-Butyl_acetate

Biological Half Life

BEAGLE DOGS WERE GIVEN 20-60 UG SELENIUM/KG BODY WT BY INHALATION OF SELENIOUS ACID. VIRTUALLY ALL OF THE INHALED AEROSOL WAS RAPIDLY ABSORBED INTO THE BLOOD FROM THE LUNG, GI TRACT, AND DIRECTLY THROUGH THE NASAL MEMBRANES. THE LONG TERM COMPONENT OF THE WHOLE BODY RETENTION FUNCTION HAD A HALF LIFE OF APPROX 30 DAYS & ACCOUNTED FOR APPROX 20% OF THE INITIAL SELENIUM DEPOSITED.

Use Classification

Methods of Manufacturing

ACTION OF HOT NITRIC ACID ON SELENIUM

General Manufacturing Information

Analytic Laboratory Methods

1,2-DIAMINOBENZENE AND ITS DERIV REACT WITH SELENOUS ACID IN ACIDIC SOLN TO FORM THE PIAZSELENOLS, WHICH CAN BE EXTRACTED INTO TOLUENE. A METHOD IN WHICH THE PIAZSELENOLS ARE DETECTED BY ELECTRON-CAPTURE GAS CHROMATOGRAPHY IS DESCRIBED. THE PRACTICAL DETECTION LIMIT WAS 1 NG. SE(VI) AND TOTAL SELENIUM IN NBS BOVINE LIVER, SRM 1577, WERE DETERMINED.

Interactions

The objectives of this study were a) to compare the efficacy of inorganic or organic selenium compounds in protecting against mammary tumorigenesis induced by 7,12-dimethylbenz(a)anthracene (DMBA); in rats and b) to study the interaction of vitamin C with either selenite (inorganic) or seleno-DL-methionine (organic) in chemoprevention. Control Sprague Dawley rats were fed a purified 55 corn oil diet containing 0.1 ppm selenium. Selenite or seleno-DL-methionine was added to the basal diet in concentrations of 2, 3, or 4 ppm starting 1 week after DMBA administration. The inhibitory response in mammary tumorigenesis with selenium supplementation was dose dependent. Both selenium compounds were found to be equally efficacious in prophylaxis, although at the 4 ppm level a slight reduction in growth was observed. /Selenite/

The effects of cadmium, mercury (Hg), and three different chemicals forms of selenium (selenite, selenocystine, and selenomethionine) on ram spermatozoal motility and oxygen comsumption in vitro were studied over a 4 mo period. Concentrations of 10(-6) to 10(-2) M cadmium and mercury were injurious to spermatozoa as indicated by depressed motility and reduced oxygen uptake. Equimolar concentrations of selenium as selenite, selenocystine, or selenomethioine counteracted the toxicity of cadmium and mercury at low concentrations (10(-5) and 10(-6) M) but not at higher concentrations (10(-4) to 10(-2) M). ... /Selenite/

Dates

High-dose selenium for critically ill patients with systemic inflammation:

pharmacokinetics and pharmacodynamics of selenious acid: a pilot study.

Nutrition. 2010 Jun;26(6):634-40. doi: 10.1016/j.nut.2009.06.022. Epub 2010 Jan

15. PubMed PMID: 20080034.

2: Zuman P, Somer G. Polarographic and voltammetric behavior of selenious acid

and its use in analysis. Talanta. 2000 Apr 3;51(4):645-65. PubMed PMID: 18967897.

3: Nath S, Ghosh SK, Panigrahi S, Pal T. Photo-induced decolorization of

dimethylmethylene blue with selenious acid: a novel method to examine selective

monomer-dimer distribution of the dye in micelle. Spectrochim Acta A Mol Biomol

Spectrosc. 2005 Jul;61(9):2145-51. PubMed PMID: 15911404.

4: Wang X, Zheng X, Lu J, Xie Y. Reduction of selenious acid induced by

ultrasonic irradiation--formation of Se nanorods. Ultrason Sonochem. 2004

Jul;11(5):307-10. PubMed PMID: 15157860.

5: Terada A, Yoshida M, Nakada M, Nakada K, Yamate N, Kobayashi T, Yoshida K.

Influence of combined use of selenious acid and SH compounds in parenteral

preparations. J Trace Elem Med Biol. 1997 Jun;11(2):105-9. PubMed PMID: 9285891.

6: Oehm GJ, Crisp PT, Ellis J. The recovery of selenious acid aerosols on glass

fiber filters. J Air Waste Manage Assoc. 1991 Feb;41(2):190-4. PubMed PMID:

2054164.

7: Ganther HE, Kraus RJ. Chemical stability of selenious acid in total parenteral

nutrition solutions containing ascorbic acid. JPEN J Parenter Enteral Nutr. 1989

Mar-Apr;13(2):185-8. PubMed PMID: 2496250.